molecular formula C13H19NO8 B1676335 Metaraminol bitartrate CAS No. 33402-03-8

Metaraminol bitartrate

Número de catálogo B1676335
Número CAS: 33402-03-8
Peso molecular: 317.29 g/mol
Clave InChI: VENXSELNXQXCNT-STJVKZSMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Metaraminol bitartrate is an adrenergic agonist that predominantly acts at alpha adrenergic receptors and also stimulates the release of norepinephrine . It has been primarily used as a vasoconstrictor in the treatment of hypotension .


Synthesis Analysis

The synthesis of this compound involves a chiral addition reaction of hydroxybenzaldehyde and nitroethane, catalyzed by a chiral catalyst system consisting of cinchona alkaloid, copper acetate hydrate, and imidazole . The product of this reaction is then reduced using hydrogen in the presence of Pd-C to obtain metaraminol . The metaraminol is then salified with L (+)-tartaric acid to obtain the final product, this compound .


Molecular Structure Analysis

The molecular formula of this compound is C13H19NO8 . The average mass is 317.292 Da and the monoisotopic mass is 317.111053 Da .


Chemical Reactions Analysis

A new impurity in this compound was separated and characterized by two-dimensional high-performance liquid chromatography coupled to quadrupole time-of-flight tandem mass spectrometry (2D HPLC-Q/TOF-MS) in negative electrospray ionization mode .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C13H19NO8 . The average mass is 317.292 Da and the monoisotopic mass is 317.111053 Da .

Aplicaciones Científicas De Investigación

Analytical Detection Methods

Metaraminol bitartrate, a sympathomimetic amine affecting adrenergic receptors, has been studied for its detection in horses. Methods for its extraction and analysis were developed, using gas chromatography-mass spectrometry (GC-MS) and extractive acetylation. This was crucial for monitoring its prohibited use in racing horses, as it can potentially affect their performance (Hill et al., 2000).

Chromatographic Analysis

This compound has been the subject of studies to establish high-performance liquid chromatographic (HPLC) procedures for its determination, particularly in the presence of other compounds like parabens. These studies aimed to provide rapid, precise methods for analyzing metaraminol in various forms, correlating well with official procedures (Martin & Saxena, 1980).

Fluorometric Determination

Research has also been conducted to develop a fluorescence assay for this compound injection, utilizing o-phthalaldehyde as a fluorogenic reagent. This method proved to be significantly more sensitive than traditional assays and is valuable for accurate dosage assessments (Weber, 1978).

Veterinary Applications

In veterinary medicine, the effects of this compound on intraocular pressure in dogs under halothane anesthesia were investigated. This study provided insights into its impact on ocular physiology in veterinary anesthetic practices (Bolzan et al., 1998).

Radiotracer Development

Metaraminol has been explored for its potential as a radiotracer in studying the myocardial norepinephrine neuronal reuptake system. The synthesis and evaluation of bromometaraminol derivatives were conducted to assess their suitability for Positron Emission Tomography (PET) imaging, although preliminary results suggested limited suitability (Langer et al., 1997).

Hemodynamic Studies

Studies on the effects of metaraminol on hemodynamics have been conducted, particularly in relation to its use as a vasopressor. Understanding its impact on blood pressure and circulation has been critical in clinical settings, especially in conditions like shock or hypotension (Spoerel et al., 1964).

Stability and Content Analysis

Research has also focused on the stability and content analysis of this compound, especially under different conditions such as irradiance. This is vital for ensuring the integrity and efficacy of the drug in various storage and usage scenarios (Lu & Hua, 2012).

Mecanismo De Acción

Target of Action

Metaraminol bitartrate primarily targets alpha-1 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of blood pressure. Metaraminol also stimulates the release of norepinephrine , a neurotransmitter that further enhances the drug’s vasoconstrictive effects .

Mode of Action

Metaraminol interacts with its targets by acting as a pure alpha-1 adrenergic receptor agonist . This interaction leads to peripheral vasoconstriction, which in turn increases both systolic and diastolic blood pressure . The drug’s effect is thought to be associated with the inhibition of adenyl cyclase, leading to a decrease in the production of cyclic adenosine monophosphate (cAMP) .

Biochemical Pathways

The primary biochemical pathway affected by metaraminol involves the alpha-1 adrenergic receptors and the adenyl cyclase-cAMP pathway . By inhibiting adenyl cyclase, metaraminol reduces the production of cAMP, a molecule that normally promotes relaxation of smooth muscle tissue. This leads to vasoconstriction and an increase in blood pressure .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its rapid onset of action (1-2 minutes) following intravenous administration . The drug’s duration of action is approximately 20-60 minutes , and it has a half-life of a few minutes . Metaraminol is metabolized in the liver .

Result of Action

The primary result of metaraminol’s action is an increase in both systolic and diastolic blood pressure . This is achieved through the drug’s vasoconstrictive effects, which increase the force of the heart’s pumping action and constrict peripheral blood vessels . Metaraminol is indicated for the prevention and treatment of hypotension due to various causes, including hemorrhage, spinal anesthesia, and shock associated with brain damage .

Safety and Hazards

Metaraminol bitartrate is toxic if swallowed and causes damage to organs, specifically the cardiovascular system . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Análisis Bioquímico

Biochemical Properties

Metaraminol Bitartrate acts as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic & diastolic) . Its effect is thought to be associated with the inhibition of adenyl cyclase which leads to an inhibition of the production of cAMP .

Cellular Effects

This compound increases both systolic and diastolic blood pressure . It is indicated for prevention and treatment of the acute hypotensive state occurring with spinal anesthesia . It is also indicated as adjunctive treatment of hypotension due to hemorrhage, reactions to medications, surgical complications, and shock associated with brain damage due to trauma or tumor .

Molecular Mechanism

This compound acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist . Its effect is thought to be associated with the inhibition of adenyl cyclase which leads to an inhibition of the production of cAMP .

Temporal Effects in Laboratory Settings

In a study of critically ill patients, metaraminol was associated with a longer time to resolution of shock compared with those who did not receive metaraminol . In another study, the average maximum infusion rate was 7.4 mL/h, and the average duration was 88.4 hours .

Dosage Effects in Animal Models

The half-life of metaraminol was about 48 minutes in a rat study .

Metabolic Pathways

This compound acts predominantly at alpha adrenergic receptors and also stimulates the release of norepinephrine . Its effect is thought to be associated with the inhibition of adenyl cyclase which leads to an inhibition of the production of cAMP .

Transport and Distribution

This compound is given intravenously as either a bolus or as an infusion, usually via peripheral intravenous access . Metaraminol is commonly available as 10 mg in 1 mL, that requires dilution prior to administration .

Subcellular Localization

By acting as a false neurotransmitter, metaraminol displaces noradrenaline from storage vesicles in noradrenergic synapses, therefore increasing the synaptic and systemic noradrenaline concentration . Its main effects are therefore the same as the effects of noradrenaline .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Metaraminol bitartrate involves the conversion of 3,4-dihydroxyphenylacetone to Metaraminol followed by the reaction with tartaric acid to form Metaraminol bitartrate.", "Starting Materials": [ "3,4-dihydroxyphenylacetone", "Metaraminol", "Tartaric acid" ], "Reaction": [ "Step 1: 3,4-dihydroxyphenylacetone is reacted with methylamine to form Metaraminol.", "Step 2: Metaraminol is then reacted with tartaric acid to form Metaraminol bitartrate.", "Step 3: The Metaraminol bitartrate is purified and isolated for use." ] }

Número CAS

33402-03-8

Fórmula molecular

C13H19NO8

Peso molecular

317.29 g/mol

Nombre IUPAC

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2?/m01/s1

Clave InChI

VENXSELNXQXCNT-STJVKZSMSA-N

SMILES isomérico

C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H](C(C(=O)O)O)(C(=O)O)O

SMILES

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O

SMILES canónico

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O

Apariencia

White to off-white crystalline powder.

Pictogramas

Acute Toxic

Pureza

>98% (or refer to the Certificate of Analysis)

Números CAS relacionados

54-49-9 (Parent)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Aramine
Araminol
Bitartrate, Metaraminol
hydroxyphenylpropanolamine
Isophenylephrine
m Hydroxynorephedrine
m Hydroxyphenylpropanolamine
m-Hydroxynorephedrine
m-hydroxyphenylpropanolamine
meta Hydroxynorephedrine
meta-Hydroxynorephedrine
Metaradrin
Metaraminol
Metaraminol Bitartrate
Metaraminol Bitartrate (1:1)
Metaraminol Tartrate
Tartrate, Metaraminol

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metaraminol bitartrate
Reactant of Route 2
Metaraminol bitartrate
Reactant of Route 3
Reactant of Route 3
Metaraminol bitartrate
Reactant of Route 4
Metaraminol bitartrate
Reactant of Route 5
Metaraminol bitartrate
Reactant of Route 6
Reactant of Route 6
Metaraminol bitartrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.